molecular formula C19H20FNO2 B5673929 4-fluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide

4-fluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide

Cat. No.: B5673929
M. Wt: 313.4 g/mol
InChI Key: VNDOIKVSYSTEMM-UHFFFAOYSA-N
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Description

4-fluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom at the 4-position of the benzamide ring and a phenyloxan-4-yl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide typically involves the reaction of 4-fluorobenzoyl chloride with 4-phenyloxan-4-ylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups, such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted benzamides.

Scientific Research Applications

4-fluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific biological pathways.

    Materials Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and specific electronic characteristics.

    Biological Research: The compound is investigated for its interactions with biological molecules and its potential effects on cellular processes.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the phenyloxan-4-yl group play crucial roles in determining the compound’s binding affinity and specificity. The compound may modulate the activity of its targets by inhibiting or activating specific pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-fluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide
  • 4-fluoro-N-(2-methylpentan-2-yl)aniline
  • 4-fluoro-N-(2,4,4-trimethylpentan-2-yl)aniline

Uniqueness

4-fluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the phenyloxan-4-yl group contributes to its binding affinity and specificity in biological systems. This combination of features makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-fluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2/c20-17-8-6-15(7-9-17)18(22)21-14-19(10-12-23-13-11-19)16-4-2-1-3-5-16/h1-9H,10-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDOIKVSYSTEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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